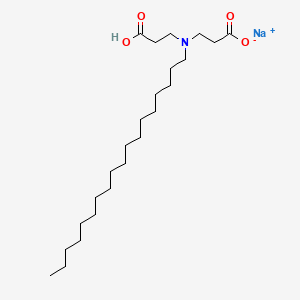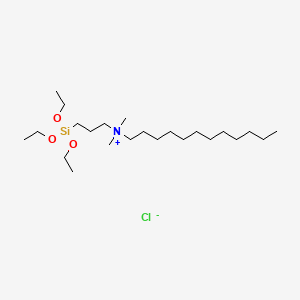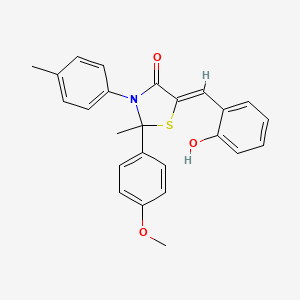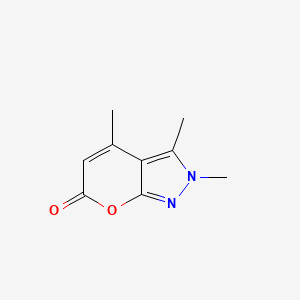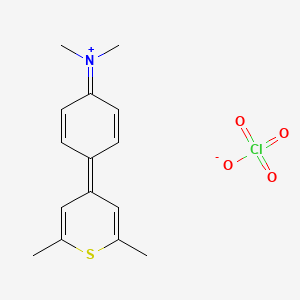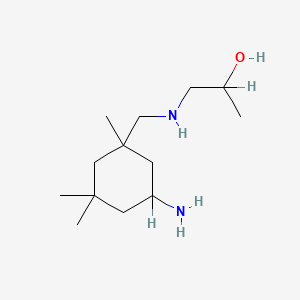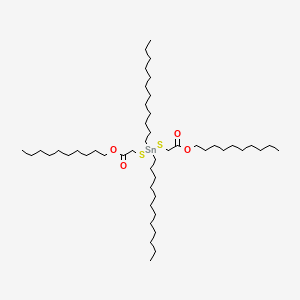
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: is a complex organotin compound with a molecular formula of C48H96O4S2Sn and a molecular weight of 920.1 g/mol . This compound is known for its unique structure, which includes a stannane group (tin-containing) and multiple oxygen, sulfur, and carbon atoms arranged in a specific configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the product. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: can undergo various chemical reactions, including:
Oxidation: : The tin atom can be oxidized to form tin(IV) compounds.
Reduction: : The compound can be reduced to form tin(II) derivatives.
Substitution: : The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles like amines or alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Tin(IV) oxide (SnO2) or other tin(IV) salts.
Reduction: : Tin(II) chloride (SnCl2) or other tin(II) derivatives.
Substitution: : Amides, esters, or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: has several applications in scientific research:
Chemistry: : Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: : Studied for its potential biological activity, including antimicrobial properties.
Medicine: : Investigated for its use in drug delivery systems and as a component in medical imaging agents.
Industry: : Employed in the production of materials with specific properties, such as coatings and adhesives.
Wirkmechanismus
The mechanism by which Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate exerts its effects involves its interaction with biological molecules and pathways. The tin atom can form bonds with biological targets, leading to various biological responses. The specific molecular targets and pathways depend on the context in which the compound is used, such as in antimicrobial activity or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Decyl 4,4-didodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate: is unique due to its specific structure and properties. Similar compounds include other organotin compounds with varying alkyl or aryl groups attached to the tin atom. These compounds may have different reactivity and applications based on their structural differences.
List of Similar Compounds
Dibutyltin dilaurate
Tributyltin oxide
Dioctyltin maleate
Tin(II) chloride
Eigenschaften
CAS-Nummer |
84030-42-2 |
|---|---|
Molekularformel |
C48H96O4S2Sn |
Molekulargewicht |
920.1 g/mol |
IUPAC-Name |
decyl 2-[(2-decoxy-2-oxoethyl)sulfanyl-didodecylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C12H24O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-14-12(13)11-15;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*15H,2-11H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
DSZRMMSYVNJDKA-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCC(=O)OCCCCCCCCCC)SCC(=O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


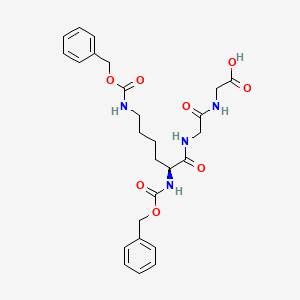
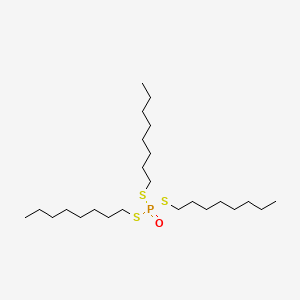

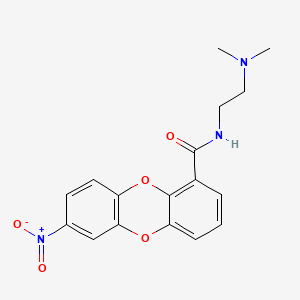


![(E)-but-2-enedioic acid;2-methyl-N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)pentan-1-amine](/img/structure/B15180493.png)
